N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide

Lipophilicity Drug-likeness ADME prediction

Select this exact 2,5-dichloro isomer to leverage its unique halogen-bonding capacity (dual ortho/meta Cl atoms) combined with a bis(furan-2-yl)ethyl side chain offering two hydrogen-bond-accepting oxygens and π-rich rings. Its computed physicochemical profile (MW 350.2, XLogP3 4.1, TPSA 55.4 Ų) supports cellular permeability and potential CNS penetration, making it superior to polar analogs for intracellular target engagement. Ideal for kinase, bromodomain, or GPCR-focused libraries where regioisomeric substitution (e.g., 3,4-dichloro) would critically alter electrostatic potential and binding. Available in multi-micromole quantities.

Molecular Formula C17H13Cl2NO3
Molecular Weight 350.2
CAS No. 2319840-35-0
Cat. No. B2504317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide
CAS2319840-35-0
Molecular FormulaC17H13Cl2NO3
Molecular Weight350.2
Structural Identifiers
SMILESC1=COC(=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CO3
InChIInChI=1S/C17H13Cl2NO3/c18-11-5-6-14(19)12(9-11)17(21)20-10-13(15-3-1-7-22-15)16-4-2-8-23-16/h1-9,13H,10H2,(H,20,21)
InChIKeyTUQFKVUNDSYFCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2,2-Bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide (CAS 2319840-35-0): Procurement-Ready Physicochemical and Structural Baseline


N-[2,2-Bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide (CAS 2319840-35-0) is a synthetic, small-molecule benzamide derivative with the molecular formula C₁₇H₁₃Cl₂NO₃ and a molecular weight of 350.20 g·mol⁻¹ [1]. It is characterized by a 2,5-dichlorophenyl ring attached via an amide linkage to a bis(furan-2-yl)ethylamine moiety. The compound is commercially available from screening-library suppliers (e.g., Life Chemicals) in quantities ranging from 2 μmol to 20 μmol, with catalog pricing between $57 and $69 depending on amount [2]. Computed physicochemical descriptors (XLogP3 = 4.1, Topological Polar Surface Area = 55.4 Ų, hydrogen bond donor count = 1, acceptor count = 3, rotatable bond count = 5) place it within drug-like chemical space (Lipinski Rule of 5 compliant) [1]. No primary research articles or patents directly reporting biological data for this specific compound were identified in the peer-reviewed public literature as of the search date.

Why In-Class Benzamide Analogs Cannot Substitute for N-[2,2-Bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide in Focused Screening Cascades


Substitution of N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide with closely related benzamide analogs (e.g., 3,4-dichloro positional isomers, mono-substituted phenyl variants, or analogues with altered heterocyclic appendages) carries a high risk of altering multiple molecular recognition parameters simultaneously. Even regioisomeric chlorine repositioning from the 2,5- to the 3,4-substitution pattern on the benzamide ring preserves molecular formula and molecular weight yet generates a distinct electrostatic potential surface, dipole moment vector, and conformational ensemble that can radically shift target-binding profiles [1]. The bis(furan-2-yl)ethyl side chain contributes a unique spatial presentation of two hydrogen-bond-accepting oxygen atoms and π-rich aromatic rings; replacing either furan with thiophene, phenyl, or saturated heterocycles changes both lipophilicity and the vector of key polar interactions. Furthermore, the computed lipophilicity (XLogP3 = 4.1) and polar surface area (TPSA = 55.4 Ų) of this compound differ measurably from comparator molecules sharing the same bis(furan-2-yl)ethyl scaffold but with altered benzamide substitution (e.g., 4-trifluoromethoxy: MW = 365.3, formula C₁₈H₁₄F₃NO₄), indicating that membrane permeability, solubility, and off-target promiscuity risks cannot be assumed equivalent across this chemical series . In focused screening cascades where SAR continuity is paramount, generic substitution without direct comparative data risks irreproducible hit expansion.

Quantitative Comparator Evidence for N-[2,2-Bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide: Differentiating Physicochemical and Structural Dimensions


Lipophilicity Differentiation: XLogP3 of the 2,5-Dichloro Isomer Versus the Parent Benzamide Core and 4-Trifluoromethoxy Analog

The target compound exhibits an XLogP3 value of 4.1, representing a substantial increase in computed lipophilicity relative to the unsubstituted 2,5-dichlorobenzamide core (XLogP3 = 2.2), attributable to the addition of the lipophilic bis(furan-2-yl)ethyl side chain [1][2]. This places the compound approximately 1.9 log units more lipophilic than its core scaffold, a magnitude of change that is expected to significantly alter membrane partitioning, plasma protein binding, and tissue distribution in cell-based or in vivo models. In contrast, the 4-trifluoromethoxy analog (CAS 2097894-30-7; MW 365.3, formula C₁₈H₁₄F₃NO₄), which retains the same bis(furan-2-yl)ethyl scaffold but replaces the 2,5-dichloro substitution with a 4-OCF₃ group, introduces a distinct electronic and lipophilic profile, though its exact XLogP3 has not been independently verified in the same computational pipeline .

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) Differentiation from the Parent 2,5-Dichlorobenzamide Scaffold

The computed Topological Polar Surface Area (TPSA) of the target compound is 55.4 Ų, compared with 43.09 Ų for the parent 2,5-dichlorobenzamide core, representing an increase of approximately 12.3 Ų [1][2]. This difference arises from the incorporation of the bis(furan-2-yl)ethyl moiety, which contributes two furan oxygen atoms and an additional amide-associated polar surface. The magnitude of this increase (~28% relative to the core) is physiochemically meaningful: it shifts the compound within the predictive models for oral absorption (where TPSA < 60 Ų generally correlates with good Caco-2 permeability, while TPSA > 60–70 Ų begins to predict incomplete absorption). The 2,5-dichloro substitution pattern may also influence the effective TPSA compared to the 3,4-dichloro positional isomer (CAS 2415633-69-9), although computed TPSA data for the 3,4-isomer were not located in authoritative databases at the time of this analysis [3].

Polar surface area Membrane permeability Oral bioavailability prediction

Molecular Weight and Formula Isomerism: 2,5-Dichloro Versus 3,4-Dichloro Positional Isomer

The 2,5-dichloro (target, CAS 2319840-35-0) and 3,4-dichloro (CAS 2415633-69-9) positional isomers of N-[2,2-bis(furan-2-yl)ethyl]-dichlorobenzamide are formula isomers (identical molecular formula C₁₇H₁₃Cl₂NO₃, identical molecular weight 350.20 g·mol⁻¹) that differ solely in the substitution pattern of chlorine atoms on the benzamide phenyl ring [1][2]. In medicinal chemistry, such positional isomerism is routinely associated with profound differences in biological activity; for example, in the broader dichlorobenzamide class, 2,6-dichlorobenzamide (BAM) is a recognized groundwater micropollutant with distinct microbial degradation pathways, while the 2,5-dichloro isomer serves as a synthetic intermediate for agrochemicals and pharmaceuticals [3]. No published head-to-head biological comparison between the 2,5-dichloro and 3,4-dichloro isomers of the bis(furan-2-yl)ethyl benzamide series was identified. However, the principle of regioisomer-dependent potency is well-established: chlorine position affects both the electronic properties of the aromatic ring (via inductive and resonance effects) and the three-dimensional presentation of the halogen atoms to biological targets, which can alter binding affinity, selectivity, and metabolic stability.

Regioisomerism Structure-activity relationship Isomer comparison

Hydrogen Bond Donor/Acceptor Profile Differentiation from Mono-Substituted and Non-Chlorinated Analogs

The target compound presents a hydrogen bond donor count of 1 (amide NH) and acceptor count of 3 (amide carbonyl oxygen + two furan ring oxygens), yielding a donor/acceptor ratio of 1:3 [1]. This profile is fixed by the 2,5-dichlorobenzamide core and the bis(furan-2-yl)ethyl side chain. Comparators with altered benzamide substitution present different H-bond profiles: the 2-methoxybenzamide analog (CAS 2309802-49-9; formula C₁₈H₁₇NO₄; MW 311.3) replaces the two chlorine atoms with a single methoxy group, adding an additional hydrogen bond acceptor (methoxy oxygen) while removing the halogen-based halogen-bond donor potential of the Cl substituents and reducing molecular weight by approximately 39 g·mol⁻¹ [2]. The 4-ethoxybenzamide analog (CAS not retrieved; formula C₁₉H₁₉NO₄; MW 325.4) similarly lacks halogen atoms, altering both the H-bond landscape and the potential for halogen-bonding interactions that the 2,5-dichloro substitution pattern uniquely provides . The presence of two chlorine atoms in the ortho and meta positions (relative to the carboxamide) of the target compound creates a distinctive halogen-bond donor geometry that cannot be replicated by non-halogenated or mono-substituted analogs.

Hydrogen bonding Molecular recognition Ligand efficiency

Recommended Application Scenarios for N-[2,2-Bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide (CAS 2319840-35-0) Based on Physicochemical Differentiation Evidence


Halogen-Bond-Enriched Fragment or Lead-Like Library Screening

The 2,5-dichloro substitution pattern provides two aryl chlorine atoms capable of participating in halogen-bonding interactions with protein targets (e.g., backbone carbonyl oxygens, π-systems). Combined with the bis(furan-2-yl)ethyl side chain that presents dual furan oxygen hydrogen-bond acceptors, this compound is suited for inclusion in focused screening libraries targeting proteins with halogen-binding pockets (e.g., kinases, bromodomains, GPCRs) where non-halogenated benzamide analogs (e.g., 2-methoxy, 4-ethoxy derivatives) lack this interaction modality [1]. Procurement of this specific 2,5-dichloro isomer—rather than the 3,4-dichloro positional isomer—ensures that the halogen atoms are positioned at the ortho and meta positions relative to the carboxamide, a geometry that may be critical for specific binding-site complementarity.

Lipophilicity-Driven CNS or Intracellular Target Screening Cascades

With a computed XLogP3 of 4.1 and TPSA of 55.4 Ų, this compound occupies physicochemical space associated with favorable membrane permeability and potential CNS penetration (TPSA < 60–70 Ų, XLogP3 in the 3–5 range). It is significantly more lipophilic than the 2,5-dichlorobenzamide core scaffold (XLogP3 = 2.2), making it a candidate for cell-based phenotypic screening or intracellular target engagement assays where membrane crossing is rate-limiting [2]. Users selecting compounds for CNS or intracellular target panels should favor this derivative over more polar analogs (e.g., those with additional hydroxyl or carboxyl substituents) that fall outside this permeability-favorable window.

SAR-by-Catalog Hit Expansion Around Bis(furan-2-yl)ethyl Benzamide Scaffolds

In hit expansion campaigns where an initial screening hit contains the bis(furan-2-yl)ethyl benzamide scaffold, procurement of the 2,5-dichloro variant as a distinct SAR probe is warranted. The computed properties (MW = 350.2, XLogP3 = 4.1, TPSA = 55.4 Ų, Rotatable Bonds = 5) differentiate this compound from both the parent core and alternative substitution patterns, and systematic variation of the benzamide substitution while holding the bis(furan-2-yl)ethyl fragment constant enables deconvolution of substituent-specific contributions to activity [3]. The commercial availability of this compound in multi-micromole quantities from screening-library vendors (Life Chemicals, catalog F6192-0148) facilitates its integration into medium-throughput SAR workflows [4].

Agrochemical Lead Discovery Utilizing Dichlorobenzamide Pharmacophores

Dichlorobenzamide derivatives are established intermediates in fungicide and herbicide development; the 2,5-dichloro substitution pattern in particular is associated with bioactive agrochemical scaffolds [5]. The bis(furan-2-yl)ethyl appendage of this compound introduces additional heterocyclic complexity that may enhance target-site specificity or alter environmental fate properties (e.g., soil adsorption, photostability) compared to simpler N-alkyl dichlorobenzamides. The compound's computed physicochemical profile (moderate lipophilicity, presence of both halogen and heterocyclic functionality) aligns with design principles for modern agrochemical candidates emphasizing balanced lipophilicity and metabolic stability.

Quote Request

Request a Quote for N-[2,2-bis(furan-2-yl)ethyl]-2,5-dichlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.